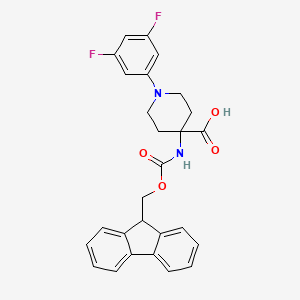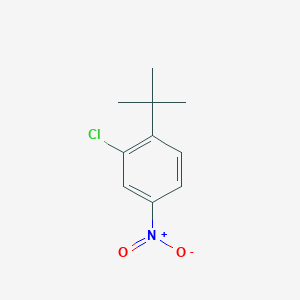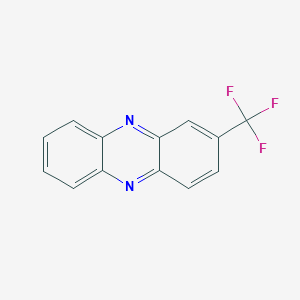
2-(Trifluoromethyl)phenazine
Overview
Description
2-(Trifluoromethyl)phenazine is a useful research compound. Its molecular formula is C13H7F3N2 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)phenazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)phenazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Control and Plant Pathogens : Phenazines are antibiotic compounds synthesized by fluorescent Pseudomonas spp. They show potential as biological control agents against soilborne plant pathogens. Genetic engineering may enhance their performance (Mavrodi, Blankenfeldt, & Thomashow, 2006).
OLED Applications : Novel phenazine derivatives, including 2-(Trifluoromethyl)phenazine, exhibit potential as full-color emitting materials for OLEDs. They show promising green light emission and high luminance (Gu et al., 2015).
Ecological Competence : Phenazines contribute to the ecological competence of bacteria like Pseudomonas fluorescens in soil and rhizospheres, impacting their survival and interaction with other organisms (Mazzola et al., 1992).
Behavioral and Ecological Impact on Bacteria : In bacteria, phenazines influence behavior, ecological fitness, biofilm formation, gene expression regulation, and survival in various environments and biotechnological processes (Pierson & Pierson, 2010).
Potential Anti-Cancer Activity : Phenazines have shown potential anti-cancer activity in vitro, in vivo, and in clinical trials. However, further research is needed to confirm their effectiveness in clinical settings (Cimmino et al., 2012).
Diverse Biological Properties : Due to their diverse biological properties, phenazines are a promising synthetic target for applications in medicinal and industrial fields (Chaudhary & Khurana, 2018).
Iron Acquisition and Redox Reactions : Phenazines may play different roles in iron acquisition and redox reactions. Their reactivity is influenced by pH and oxygen levels (Wang & Newman, 2008).
Antimalarial and Antimicrobial Activity : Certain phenazines exhibit antimalarial activity against chloroquine-resistant Plasmodium falciparum and antimicrobial activity against various bacteria and fungi (Hussain et al., 2011).
properties
IUPAC Name |
2-(trifluoromethyl)phenazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)8-5-6-11-12(7-8)18-10-4-2-1-3-9(10)17-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVJNIZCHWXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



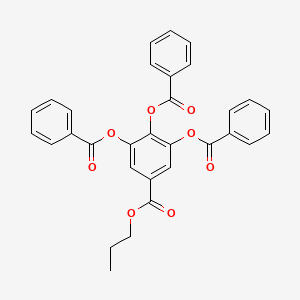
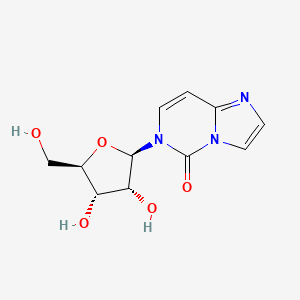

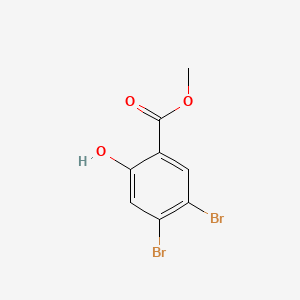


![(2S)-2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride](/img/structure/B8122824.png)
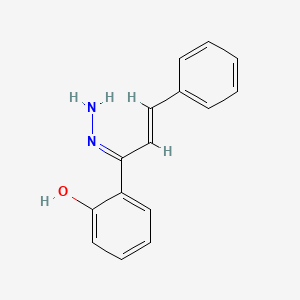
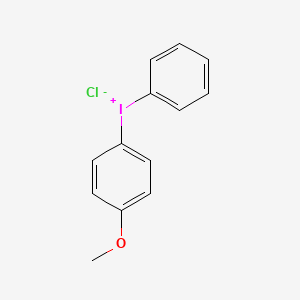
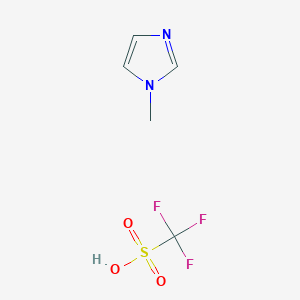
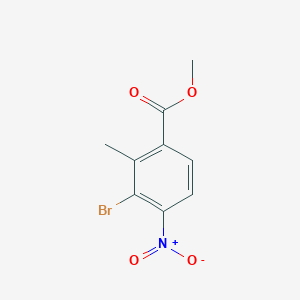
![(1R,2R)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B8122857.png)
